N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine

Isotope dilution mass spectrometry LC-MS/MS quantitation Bioanalytical method validation

This uniformly 13C8-labeled GlcNAc provides a definitive +8 Da mass shift for absolute quantification in MS workflows, eliminating the natural isotope interference seen with single-labeled analogs. It is essential for precise metabolic tracing of the hexosamine pathway. Ideal for developing validated bioanalytical methods and glycan standards.

Molecular Formula C8H15NO6
Molecular Weight 229.148
CAS No. 478529-42-9
Cat. No. B583428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine
CAS478529-42-9
Synonyms2-[1,2-13C2]Acetamido-2-deoxy-D-[UL-13C6]glucose
Molecular FormulaC8H15NO6
Molecular Weight229.148
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1
InChIKeyOVRNDRQMDRJTHS-UXHCRGDASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine (CAS 478529-42-9): 13C8 Stable Isotope-Labeled GlcNAc for Quantitative Metabolic Tracing


N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine (CAS 478529-42-9), also designated N-acetyl-D-glucosamine-[13C8], is a uniformly carbon-13 labeled analog of N-acetyl-D-glucosamine (GlcNAc) in which all eight carbon atoms—including both carbons of the N-acetyl moiety and all six carbons of the glucosamine ring—are substituted with the stable isotope 13C . This dual-region labeling configuration yields a molecular formula of 13C8H15NO6 and a molecular weight of approximately 229.15 g/mol . As a non-radioactive tracer, this compound is intended exclusively for research applications in isotope dilution mass spectrometry, metabolic flux analysis, and glycosylation pathway studies where precise quantification and unequivocal mass spectrometric differentiation from endogenous unlabeled GlcNAc are essential .

Why Unlabeled or Partially Labeled GlcNAc Analogs Cannot Substitute for N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine


Substituting a different GlcNAc isotopologue—such as the unlabeled compound (CAS 7512-17-6), the ring-only 13C6 variant (CAS 478518-83-1), or the acetyl-only 13C2 variant (CAS 478518-81-9)—for N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine compromises analytical validity in distinct and quantifiable ways. Unlabeled GlcNAc offers no mass differentiation from endogenous pools, rendering it useless as an internal standard or tracer in biological matrices. Partially labeled analogs, while providing some isotopic shift, exhibit incomplete mass separation and are vulnerable to natural isotopic interferences; for instance, a previous analytical method employing single-site 13C-glucosamine as an internal standard was reported to lack accuracy owing to the significant natural isotopic contribution of unlabeled glucosamine to the 13C-labeled ion abundance, an issue that is eliminated only when all carbon atoms are uniformly 13C-labeled [1]. The full 13C8 substitution in CAS 478529-42-9 ensures a minimum +8 Da mass shift relative to endogenous GlcNAc, thereby enabling baseline-resolved quantitation via isotope dilution mass spectrometry and eliminating cross-contamination between tracer and analyte signals across diverse biological sample types.

Quantitative Comparative Evidence: N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine Versus Alternative GlcNAc Standards


Full 13C8 Labeling Eliminates Natural Isotope Interference That Degrades Single-Labeled Internal Standard Accuracy

In LC-MS/MS-based quantitation of glucosamine in biological matrices, the use of a singly 13C-labeled internal standard (13C-glucosamine, labeled at a single carbon position) has been documented to produce inaccurate results due to substantial natural isotopic contribution from the unlabeled analyte to the internal standard's mass channel [1]. The full 13C8 substitution in CAS 478529-42-9 (eight 13C atoms) provides a +8 Da mass shift versus endogenous GlcNAc (+6 Da in the hexosamine ring and +2 Da in the N-acetyl group), thereby eliminating this cross-channel interference . This complete mass separation is a prerequisite for achieving the precision and accuracy benchmarks required in regulated bioanalytical assays.

Isotope dilution mass spectrometry LC-MS/MS quantitation Bioanalytical method validation

Dual-Region Labeling Enables Independent Tracking of Acetyl and Hexosamine Metabolic Fates

N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is structurally distinct from the more common ring-only 13C6-labeled GlcNAc (CAS 478518-83-1) in that it incorporates 13C labels in both the glucosamine ring and the N-acetyl moiety. This dual-region labeling pattern permits researchers to independently trace the metabolic fate of the acetyl group versus the hexosamine backbone within the same experiment . The uniform 13C8 labeling yields a fully resolved mass isotopologue envelope that supports non-steady-state metabolic modeling and deconvolution of converging biosynthetic pathways such as the hexosamine biosynthesis pathway [1].

Metabolic flux analysis Hexosamine biosynthesis pathway Isotopologue profiling

Proven Utility as Internal Standard for UDP-GlcNAc Quantitation in Glycosylation Research

13C-labeled N-acetylglucosamine isotopologues have been successfully employed as internal standards for the absolute quantitation of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical nucleotide sugar donor in both N-linked and O-linked glycosylation . In validated LC-MS workflows, [13C]6 N-acetylglucosamine serves as the internal standard for UDP-GlcNAc quantification, with calibration curves generated using purified metabolite standards . The full 13C8 labeling of CAS 478529-42-9 provides an even greater mass shift (+8 Da) than the 13C6 variant referenced, which can improve signal-to-noise and reduce interference in complex cellular matrices such as prostate cancer cell lysates or macrophage metabolomics samples [1].

Nucleotide sugar analysis UDP-GlcNAc quantitation Glycosylation pathway

Defined Application Scenarios for N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine Based on Verified Differential Evidence


Absolute Quantitation of GlcNAc and UDP-GlcNAc in Biological Matrices via Isotope Dilution LC-MS/MS

This compound serves as a definitive internal standard for the absolute quantification of N-acetylglucosamine and its nucleotide-activated derivative UDP-GlcNAc. The +8 Da mass shift provided by full 13C8 labeling eliminates the natural isotope interference that has been documented to compromise the accuracy of single-labeled 13C-glucosamine standards [1]. Researchers should employ this compound in isotope dilution workflows where baseline mass resolution and freedom from cross-channel contamination are required for validated bioanalytical method performance.

Metabolic Flux Analysis Distinguishing Acetyl Moiety Fate from Hexosamine Backbone Utilization

Investigators studying the hexosamine biosynthesis pathway or GlcNAc salvage metabolism should employ this dual-region 13C8-labeled tracer when experimental objectives require discrimination between the metabolic fate of the N-acetyl group and the glucosamine ring. The incorporation of 13C labels in both molecular regions (13C2 in the acetyl group; 13C6 in the ring) enables independent tracking of these substructures within a single experiment , a capability not available with ring-only 13C6-labeled GlcNAc or unlabeled material.

Glycomics and Glycoproteomics Standards for N-Glycan and O-Glycan Quantitation

In glycomics workflows requiring precise quantitation of GlcNAc-containing glycans, this uniformly 13C8-labeled compound can be utilized as a heavy labeled building block for generating isotopically labeled glycan standards. The complete 13C substitution ensures that standards exhibit a consistent and substantial mass shift relative to endogenous glycans, facilitating accurate relative and absolute quantitation in MALDI-TOF, ESI, and LC-MS platforms . This is particularly relevant for studies of aberrant glycosylation in cancer or congenital disorders of glycosylation.

Non-Steady-State Isotopologue Modeling of Converging Metabolic Pathways

For systems-level metabolic modeling that requires deconvolution of mass isotopologue distributions over time, the fully 13C8-labeled GlcNAc provides a clean isotopic signature that simplifies computational modeling. As demonstrated in non-steady-state analyses of UDP-GlcNAc biosynthesis from [U-13C]-glucose in prostate cancer cells, uniform 13C labeling is essential for generating interpretable isotopologue timecourse data [2]. The uniform 13C8 compound extends this capability to experiments where GlcNAc, rather than glucose, serves as the entry tracer into the hexosamine pathway.

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